3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide
Overview
Description
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15795719 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Evaluation :A potent and selective 5-HT1A agonist, labeled with 11C for PET ligand applications, was synthesized for in vivo studies, showcasing the compound's potential in neuroimaging and neuropharmacology research despite challenges in achieving specific brain binding (V. J. Majo et al., 2008).
Spectroscopic Investigations :Detailed spectroscopic (FT-IR, FT-Raman) and quantum chemical calculations were performed on a similar tricyclic dione derivative, providing insights into the molecule's stability, charge distribution, and potential in non-linear optics (R. Renjith et al., 2014).
Theoretical Characterization :Solid-state linear-dichroic infrared (IR-LD) spectroscopy and ab initio calculations on a related compound enabled structural and spectroscopic characterization, illustrating the method's effectiveness in determining molecular structure and IR band assignments (S. Zareva, 2006).
Potential Applications
Antioxidant and Anticancer Activity :Novel derivatives demonstrated significant antioxidant and anticancer activities, highlighting their potential in developing therapeutic agents for treating cancer and oxidative stress-related diseases (I. Tumosienė et al., 2020).
Antifungal and Antibacterial Activities :Secondary metabolites from endophytic fungi showed promising antifungal and antibacterial activities, suggesting applications in agriculture and pharmaceuticals for controlling microbial infections (Jian Xiao et al., 2014).
Synthesis of Complex Tricyclic Amines :A study detailed the synthesis of the azatricyclo[4.4.0.0(2,8)]decane core, a structural component related to gelsemine, illustrating advanced synthetic routes for complex natural product synthesis (W. Earley et al., 2005).
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-14-6-4-13(5-7-14)20-15(22)8-9-21-18(23)16-11-2-3-12(10-11)17(16)19(21)24/h4-7,11-12,16-17H,2-3,8-10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKWCYJOODSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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